molecular formula C17H20BrF2NO2 B13218562 tert-Butyl 4-[4-(bromodifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 4-[4-(bromodifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13218562
M. Wt: 388.2 g/mol
InChI Key: MQKIGPHJWJHMBM-UHFFFAOYSA-N
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Description

tert-Butyl 4-[4-(bromodifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate: is a synthetic organic compound that belongs to the class of tetrahydropyridine derivatives. This compound is characterized by the presence of a bromodifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydropyridine ring. The tert-butyl group is attached to the nitrogen atom of the tetrahydropyridine ring, providing steric hindrance and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[4-(bromodifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple steps:

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or 1,5-diamines.

    Introduction of the Bromodifluoromethyl Group: The bromodifluoromethyl group can be introduced via a halogenation reaction using reagents like bromodifluoromethane and a suitable catalyst.

    Attachment of the Phenyl Ring: The phenyl ring can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a phenylboronic acid derivative and a palladium catalyst.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a nucleophilic substitution reaction using tert-butylamine and appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromodifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The tetrahydropyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

Major Products:

  • Substituted derivatives with different functional groups.
  • Oxidized products with hydroxyl or carbonyl groups.
  • Reduced piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
  • Evaluated for its biological activity and potential therapeutic applications.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[4-(bromodifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromodifluoromethyl group can participate in halogen bonding interactions with biological targets, while the phenyl and tetrahydropyridine rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-hydroxymethyl)phenyl)piperidine-1-carboxylate

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring or the tetrahydropyridine ring can lead to variations in chemical reactivity and biological activity.
  • Unique Features: The bromodifluoromethyl group in tert-Butyl 4-[4-(bromodifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate provides unique electronic and steric properties, making it distinct from other similar compounds.
  • Applications: While similar compounds may share some applications, the specific structure of this compound can lead to unique applications in research and industry.

Properties

Molecular Formula

C17H20BrF2NO2

Molecular Weight

388.2 g/mol

IUPAC Name

tert-butyl 4-[4-[bromo(difluoro)methyl]phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H20BrF2NO2/c1-16(2,3)23-15(22)21-10-8-13(9-11-21)12-4-6-14(7-5-12)17(18,19)20/h4-8H,9-11H2,1-3H3

InChI Key

MQKIGPHJWJHMBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)C(F)(F)Br

Origin of Product

United States

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